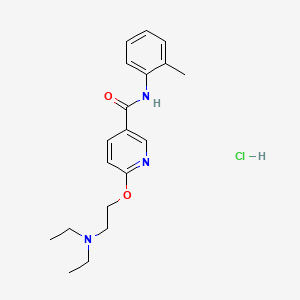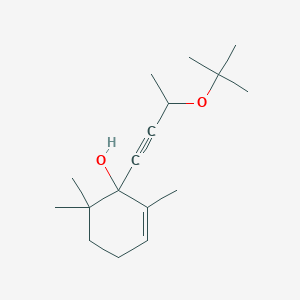
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes a tert-butoxy group, a but-1-yn-1-yl group, and a trimethylcyclohex-2-en-1-ol moiety
Méthodes De Préparation
The synthesis of 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the but-1-yn-1-yl group: This step often involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the alkyne moiety to the cyclohexene ring.
Formation of the trimethylcyclohex-2-en-1-ol moiety: This can be accomplished through a series of reactions, including hydrogenation and hydroxylation, to introduce the hydroxyl group and the trimethyl substituents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne moiety can be reduced to an alkene or an alkane using hydrogenation catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted cyclohexenes, alkanes, and alcohols.
Applications De Recherche Scientifique
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mécanisme D'action
The mechanism by which 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-one: This compound differs by having a ketone group instead of a hydroxyl group, which can significantly alter its reactivity and applications.
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohexane: The absence of the double bond in the cyclohexene ring makes this compound less reactive in certain types of chemical reactions.
1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-amine:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
77996-30-6 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2,6,6-trimethyl-1-[3-[(2-methylpropan-2-yl)oxy]but-1-ynyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C17H28O2/c1-13-9-8-11-16(6,7)17(13,18)12-10-14(2)19-15(3,4)5/h9,14,18H,8,11H2,1-7H3 |
Clé InChI |
HMRVMBOVPIMEEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1(C#CC(C)OC(C)(C)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



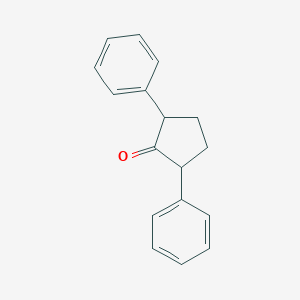
![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)
![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
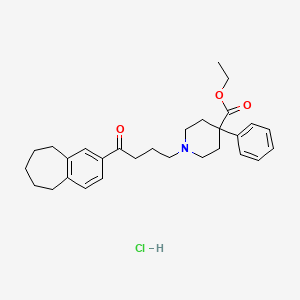
![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
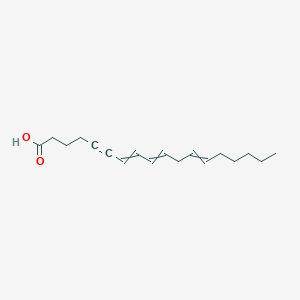

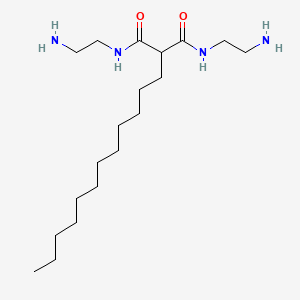
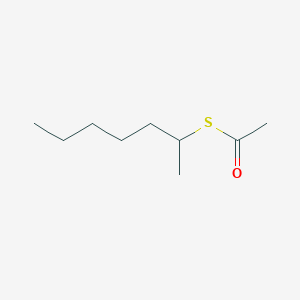
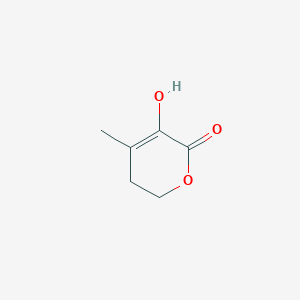
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
